(R)-2-(4-Hydroxy-6-methylnicotinamido)-2-(4-hydroxyphenyl)acetic acid

Anti-pseudomonal cephalosporin Pseudomonas aeruginosa MIC comparison

(R)-2-(4-Hydroxy-6-methylnicotinamido)-2-(4-hydroxyphenyl)acetic acid (CAS 70785-61-4) is a chiral side chain acid that serves as the critical 7-position acyl component in the semi-synthesis of cefpiramide, a third-generation, parenteral, anti-pseudomonal cephalosporin antibiotic. The compound possesses a distinct (R)-configured 4-hydroxyphenylglycine backbone N-acylated with 4-hydroxy-6-methylnicotinic acid, forming an amide linkage that differentiates it structurally from the side chains of other anti-pseudomonal cephalosporins such as cefoperazone and ceftazidime.

Molecular Formula C15H14N2O5
Molecular Weight 302.28 g/mol
CAS No. 70785-61-4
Cat. No. B152224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(4-Hydroxy-6-methylnicotinamido)-2-(4-hydroxyphenyl)acetic acid
CAS70785-61-4
Molecular FormulaC15H14N2O5
Molecular Weight302.28 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)O
InChIInChI=1S/C15H14N2O5/c1-8-6-12(19)11(7-16-8)14(20)17-13(15(21)22)9-2-4-10(18)5-3-9/h2-7,13,18H,1H3,(H,16,19)(H,17,20)(H,21,22)/t13-/m1/s1
InChIKeyUNZMURWBBRKTNN-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-(4-Hydroxy-6-methylnicotinamido)-2-(4-hydroxyphenyl)acetic Acid (CAS 70785-61-4) – Cefpiramide 7-Position Side Chain Intermediate: Procurement-Grade Overview


(R)-2-(4-Hydroxy-6-methylnicotinamido)-2-(4-hydroxyphenyl)acetic acid (CAS 70785-61-4) is a chiral side chain acid that serves as the critical 7-position acyl component in the semi-synthesis of cefpiramide, a third-generation, parenteral, anti-pseudomonal cephalosporin antibiotic [1]. The compound possesses a distinct (R)-configured 4-hydroxyphenylglycine backbone N-acylated with 4-hydroxy-6-methylnicotinic acid, forming an amide linkage that differentiates it structurally from the side chains of other anti-pseudomonal cephalosporins such as cefoperazone and ceftazidime [2]. As a key pharmaceutical intermediate, its chemical and stereochemical integrity directly governs the antibacterial spectrum, β-lactamase stability, and pharmacokinetic profile of the final active pharmaceutical ingredient (API), making it a decision-critical procurement item for cephalosporin manufacturers and analytical reference standard programs [3].

Why (R)-2-(4-Hydroxy-6-methylnicotinamido)-2-(4-hydroxyphenyl)acetic Acid Cannot Be Replaced by Generic Cephalosporin Side Chain Acids


The 7-position side chain of a cephalosporin is the primary determinant of antibacterial spectrum, β-lactamase susceptibility, and pharmacokinetic behavior; consequently, substituting CAS 70785-61-4 with a structurally distinct side chain acid—such as those used for cefoperazone, ceftazidime, or cefsulodin—would produce a different cephalosporin molecule with altered microbiological activity [1]. Empirical comparative data demonstrate that cefpiramide, which uniquely incorporates this nicotinamide-based side chain, exhibits a resistance rate of 12% against Pseudomonas aeruginosa clinical isolates, which is lower than that of cefoperazone, ceftazidime, ceftriaxone, aztreonam, and cefepime in the same study, and retains activity against 27% of ceftazidime-resistant P. aeruginosa strains [2]. Furthermore, cefpiramide displays a significantly longer serum half-life (5.0 h in humans) than most cephalosporins, including cefoperazone, a property attributable to the high protein binding conferred by the side chain structure [3]. Procurement of an incorrect or racemized side chain acid therefore not only yields a different chemical entity but predictably degrades both the anti-pseudomonal coverage and the sustained-exposure pharmacokinetic advantage that define the cefpiramide API.

Quantitative Differentiation Evidence for (R)-2-(4-Hydroxy-6-methylnicotinamido)-2-(4-hydroxyphenyl)acetic Acid (CAS 70785-61-4) Relative to Comparator Side Chain Acids


Superior Anti-Pseudomonal Activity: Cefpiramide Resistance Rate of 12% vs. Comparator Cephalosporins Against P. aeruginosa

In a head-to-head in vitro study of 440 clinical bacterial isolates from China (1998), cefpiramide—incorporating the CAS 70785-61-4 side chain—demonstrated a resistance rate of 12% against Pseudomonas aeruginosa, which was lower than the resistance rates of cefoperazone, ceftazidime, ceftriaxone, aztreonam, and cefepime determined in the same study [1]. Furthermore, 27% of ceftazidime-resistant P. aeruginosa strains remained susceptible to cefpiramide, whereas only 15.3% of cefpiramide-resistant Stenotrophomonas maltophilia strains were susceptible to ceftazidime, and 50% of ceftazidime-resistant strains were still susceptible to cefpiramide [1]. These data directly tie the differentiation of the final API—and by extension its unique side chain—to clinically meaningful gaps in cross-resistance.

Anti-pseudomonal cephalosporin Pseudomonas aeruginosa MIC comparison

Extended Serum Half-Life: Cefpiramide t1/2 5.0 h vs. Cefoperazone t1/2 ~2 h in Humans

A comprehensive pharmacokinetic review of cephalosporins reports that cefpiramide exhibits a serum elimination half-life of 5.0 hours in humans, substantially exceeding the 1–2 hour range typical for most cephalosporins, including cefoperazone (approximately 2 hours) [1]. Preclinical pharmacokinetic data further corroborate this differentiation: in mice, cefpiramide attains a peak serum concentration of 12 µg/mL with a half-life of 40 minutes, compared to cefoperazone values of 4 µg/mL and 18 minutes, respectively [2]. The extended half-life is structurally linked to the high protein binding (>95%) conferred by the 7-position side chain incorporating the 4-hydroxy-6-methylnicotinamido moiety, a feature that is not replicated by the side chains of cefoperazone, ceftazidime, or cefsulodin.

Pharmacokinetics Cephalosporin half-life Cefpiramide differentiation

Equivalent or Superior Activity Against Pseudomonas aeruginosa vs. Multiple β-Lactam Comparators in a 921-Isolate Study

In a microbroth dilution study testing cefpiramide against 921 clinical isolates (701 Gram-negative, 220 Gram-positive), cefpiramide exhibited equivalent or slightly greater activity against Pseudomonas aeruginosa compared to eight other β-lactam antibiotics, including ceftazidime, cefoperazone, cefotaxime, moxalactam, ceftriaxone, piperacillin, and mezlocillin [1]. This broad-based comparator study confirms that cefpiramide is not inferior to any of the tested anti-pseudomonal agents and holds a marginal advantage, establishing the 4-hydroxy-6-methylnicotinamido side chain as a competent structural alternative that can match or exceed the anti-pseudomonal potency of clinically entrenched molecules.

Cefpiramide Pseudomonas aeruginosa MIC comparison

Potent Activity Against Glucose Non-Fermentative Bacteria: Cefpiramide Comparable to Cefsulodin Against P. aeruginosa

Bacteriological evaluation of cefpiramide (SM-1652) demonstrated that the compound exhibits potent activity against glucose non-fermentative bacteria, including Pseudomonas aeruginosa, Pseudomonas cepacia, Pseudomonas maltophilia, and Acinetobacter spp., with anti-pseudomonal potency described as almost as active as cefsulodin—the reference anti-pseudomonal cephalosporin [1]. Against Gram-positive cocci, cefpiramide was comparable to cefoperazone, while activity against Enterobacteriaceae was somewhat lower than cefoperazone, indicating a spectrum shift toward non-fermenters that is directly encoded by the 4-hydroxy-6-methylnicotinamido side chain [1]. This differentiated spectrum is a deliberate design feature rather than a deficiency, making the intermediate valuable for targeted anti-pseudomonal development.

Glucose non-fermentative bacteria Pseudomonas aeruginosa Cefpiramide

Plasma Half-Life in Preclinical Species: Cefpiramide Significantly Longer Than Cefoperazone and Cefazolin

Preclinical pharmacokinetic studies across multiple species demonstrate that the plasma half-life of cefpiramide is significantly longer than that of cefoperazone and cefazolin. In rabbits, the half-life of cefpiramide was 65.8 minutes versus substantially shorter values for cefoperazone; in dogs, 72.6 minutes; and in rhesus monkeys, 150.9 minutes—each significantly exceeding the comparator cephalosporins [1]. These interspecies data corroborate the human pharmacokinetic advantage and demonstrate that the prolonged half-life is a robust, translatable property conferred by the side chain structure rather than a species-specific artefact.

Preclinical pharmacokinetics Cefpiramide half-life Species comparison

Stereochemical Requirement: (R)-Enantiomer is Essential for Antibacterial Activity

The (R)-configuration at the α-carbon of the 4-hydroxyphenylglycine moiety is a strict stereochemical requirement for antibacterial activity in the cephalosporin class. Cefpiramide is specifically described as the D(-)-α-(4-hydroxy-6-methylpyridine-3-carboxamido)-α-(4-hydroxyphenyl)acetamido derivative, indicating the R absolute configuration [1]. The (S)-enantiomer or racemic mixture would produce a cephalosporin with diminished or absent binding to penicillin-binding proteins (PBPs), as established by the extensive structure-activity relationship literature for β-lactam antibiotics [2]. The PubChem record for CAS 70785-61-4 confirms the defined (R)-stereochemistry with InChIKey UNZMURWBBRKTNN-CYBMUJFWSA-N [3]. Procurement of enantiomerically pure CAS 70785-61-4 is therefore non-negotiable for the synthesis of bioactive cefpiramide.

Chiral side chain Stereochemistry Cephalosporin activity

High-Value Application Scenarios for (R)-2-(4-Hydroxy-6-methylnicotinamido)-2-(4-hydroxyphenyl)acetic Acid (CAS 70785-61-4)


GMP-Compliant Cefpiramide API Manufacturing Targeting Anti-Pseudomonal Formulations

Pharmaceutical manufacturers aiming to produce cefpiramide sodium for injectable anti-pseudomonal therapy must source CAS 70785-61-4 as the 7-position side chain acid. The differentiated anti-pseudomonal resistance profile—12% resistance rate against P. aeruginosa, lower than cefoperazone, ceftazidime, ceftriaxone, aztreonam, and cefepime—makes cefpiramide a therapeutically relevant option in regions with high ceftazidime resistance [1]. GMP-grade procurement of this intermediate with documented enantiomeric purity is essential for regulatory filing and quality assurance .

Analytical Reference Standard for Cefpiramide Quality Control and Impurity Profiling

Quality control laboratories performing HPLC or LC-MS impurity profiling of cefpiramide API require a high-purity reference standard of CAS 70785-61-4 to identify and quantify unreacted side chain acid or side chain-related degradation products. The distinct chromatographic and spectroscopic signature of the 4-hydroxy-6-methylnicotinamido moiety enables unambiguous detection, which is not possible with generic side chain standards [1].

Cephalosporin Structure-Activity Relationship (SAR) Studies and Anti-Pseudomonal Drug Discovery

Medicinal chemistry teams investigating novel anti-pseudomonal cephalosporins can utilize CAS 70785-61-4 as a comparator building block in SAR campaigns. The documented spectrum shift toward glucose non-fermentative bacteria—with activity comparable to cefsulodin against P. aeruginosa while maintaining Gram-positive coverage comparable to cefoperazone—provides a quantitative baseline for evaluating new side chain modifications [1]. The extended half-life phenotype further serves as a PK benchmark in prodrug or formulation optimization programs .

Development of Long-Acting Parenteral Cephalosporin Formulations

The 5.0-hour human half-life of cefpiramide—structurally encoded by the CAS 70785-61-4 side chain—supports once-daily or twice-daily dosing regimens, positioning cefpiramide as a candidate for long-acting injectable formulations [1]. Formulation scientists developing sustained-release or depot cephalosporin products can benchmark the pharmacokinetic contribution of this side chain against those of cefoperazone (t1/2 ~2 h) and cefazolin (shorter half-life) to guide carrier and prodrug design .

Quote Request

Request a Quote for (R)-2-(4-Hydroxy-6-methylnicotinamido)-2-(4-hydroxyphenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.